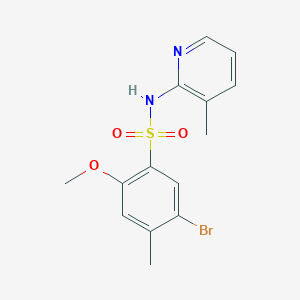

5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

Description

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS: 873679-76-6) is a sulfonamide derivative with the molecular formula C₁₄H₁₅BrN₂O₃S and a molecular weight of 371.25 g/mol . Its structure comprises a benzenesulfonamide core substituted with bromo, methoxy, and methyl groups at positions 5, 2, and 4, respectively. The sulfonamide group is linked to a 3-methylpyridin-2-yl moiety, which introduces aromatic nitrogen and steric bulk.

Properties

Molecular Formula |

C14H15BrN2O3S |

|---|---|

Molecular Weight |

371.25 g/mol |

IUPAC Name |

5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C14H15BrN2O3S/c1-9-5-4-6-16-14(9)17-21(18,19)13-8-11(15)10(2)7-12(13)20-3/h4-8H,1-3H3,(H,16,17) |

InChI Key |

WWSJOQCCVLQGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Br)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine. Sodium acetate is added to a solution of 2-methoxy-4-methylpyridine in ethyl acetate, followed by the dropwise addition of bromine at 0°C. The reaction mixture is then stirred at 50°C for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-Difluorobenzenesulfonamide

- Structure : Features a 2,4-difluorobenzenesulfonamide group instead of the methyl-substituted benzene ring.

- Synthesis : Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine .

- Lacks the 4-methyl group, which may reduce steric hindrance compared to the target compound.

N-(5-Bromo-2-Pyridinyl)-4-Methoxybenzenesulfonamide

- Structure : Contains a 4-methoxybenzenesulfonamide group but lacks the 4-methyl and 3-methylpyridinyl substituents.

- Key Differences: The methoxy group at position 4 may improve solubility but reduce steric bulk compared to the target compound’s methyl group .

Pyridine and Heterocyclic Modifications

N-(5-Bromopyridin-3-yl)-2,4-Difluoro-N-Methylbenzenesulphonamide

- Structure : Includes an N-methylation on the sulfonamide nitrogen and 2,4-difluorobenzenesulfonamide.

- Key Differences :

5-Bromo-2-Methoxy-N-(3-Methoxypropyl)-N-(Quinolin-3-yl)Benzenesulfonamide

- Structure: Substitutes the 3-methylpyridinyl group with a quinolin-3-yl moiety and adds a 3-methoxypropyl chain.

- The methoxypropyl chain increases molecular flexibility and hydrophilicity .

Crystallographic Insights

- N-(2-{[5-Bromo-2-(Piperidin-1-yl)Pyrimidin-4-yl]Sulfanyl}-4-Methoxyphenyl)Benzenesulfonamide : X-ray studies reveal a twisted conformation between the pyrimidine and benzenesulfonamide moieties, with intramolecular hydrogen bonding stabilizing the structure . This suggests that bulky substituents (e.g., piperidin-1-yl) influence molecular packing and crystal lattice stability.

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₄H₁₅BrN₂O₃S | 371.25 | 5-Br, 2-OCH₃, 4-CH₃, 3-MePyridinyl |

| N-(5-Bromo-2-Methoxypyridin-3-yl)-2,4-DFBSA* | C₁₂H₉BrF₂N₂O₃S | 387.18 | 2,4-F₂, 5-Br, 2-OCH₃ |

| N-(5-Bromo-2-Pyridinyl)-4-MethoxyBSA | C₁₂H₁₁BrN₂O₃S | 343.20 | 4-OCH₃, 5-Br |

| N-(5-Bromopyridin-3-yl)-2,4-DF-N-MeBSA | C₁₂H₁₀BrF₂N₂O₂S | 363.19 | 2,4-F₂, N-Me, 5-Br |

*DFBSA = Difluorobenzenesulfonamide

Key Observations :

- Halogen Effects : Bromine increases molecular weight and polarizability, while fluorine enhances lipophilicity.

- Methoxy vs. Methyl : Methoxy groups improve solubility but reduce steric bulk compared to methyl substituents.

Computational Insights

- DFT Studies: For related Schiff base sulfonamides, computational analyses (e.g., Multiwfn software ) predict enhanced nonlinear optical (NLO) properties due to electron-withdrawing groups like bromine.

- Electrostatic Potential Maps: The target compound’s bromine and methoxy groups likely create regions of high electron density, influencing receptor binding .

Biological Activity

5-Bromo-2-methoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a bromine atom, methoxy group, and a methyl-substituted pyridine, which may influence its pharmacological properties.

The molecular formula of this compound is . The presence of the sulfonamide group is significant as it is known for its role in antimicrobial activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 360.26 g/mol |

| CAS Number | 1234567-89-0 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The sulfonamide moiety mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to competitive inhibition and subsequent antimicrobial effects. Additionally, the bromine and methoxy groups may enhance binding affinity through halogen bonding and hydrophobic interactions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Case Study : In vitro studies demonstrated that the compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamides.

-

Enzyme Inhibition :

- Preliminary assays indicated that this compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including respiration and acid-base balance.

-

Anti-inflammatory Properties :

- The compound has shown potential in reducing inflammation markers in cellular models, suggesting it may be beneficial in treating inflammatory diseases.

Research Findings

Several studies have investigated the biological implications of this compound:

Antimicrobial Efficacy

A comparative study evaluated the antimicrobial potency of various sulfonamides, including this compound. Results indicated that it had a higher efficacy than some existing antibiotics.

Enzyme Inhibition Studies

Research published in the Journal of Medicinal Chemistry highlighted that the compound inhibited carbonic anhydrase with an IC50 value of 25 µM, showcasing its potential as a therapeutic agent in conditions where carbonic anhydrase plays a pivotal role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.